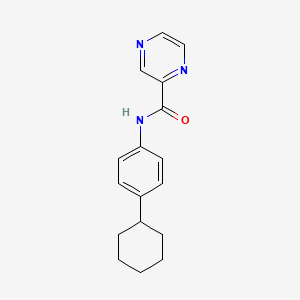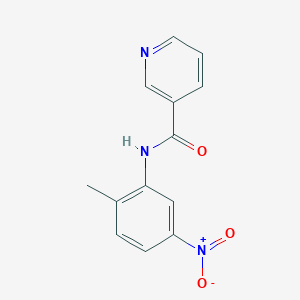
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrazinecarboxamide compounds and has been studied extensively for its biochemical and physiological effects.
科学研究应用
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In immunology, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its immunomodulatory effects and can regulate the immune response.
作用机制
The mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which can affect cellular signaling pathways. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has also been shown to have antioxidant and anti-inflammatory effects, which can contribute to its neuroprotective and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has also been shown to inhibit the growth of cancer cells and enhance the immune response. These effects make N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide a promising compound for therapeutic applications.
实验室实验的优点和局限性
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has limitations in terms of its specificity and selectivity for molecular targets. Further research is needed to determine the optimal conditions for using N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide in lab experiments.
未来方向
There are several future directions for research on N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide. One area of interest is the development of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide derivatives with improved potency and selectivity for molecular targets. Another area of interest is the investigation of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide's potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide and its effects on cellular signaling pathways.
Conclusion:
In conclusion, N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide has been studied for its neuroprotective, anti-tumor, and immunomodulatory effects, and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide and its potential therapeutic applications in various fields.
合成方法
N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide can be synthesized using various methods, including the reaction of 4-cyclohexylphenylhydrazine with 2-pyrazinecarboxylic acid, or the reaction of 4-cyclohexylphenylhydrazine with 2-chloropyrazinecarboxamide. The synthesis method used can affect the purity and yield of N-(4-cyclohexylphenyl)-2-pyrazinecarboxamide, which is important for its use in scientific research.
属性
IUPAC Name |
N-(4-cyclohexylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-12-18-10-11-19-16)20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBDHVOHQMXCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)